
5'-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid is a compound commonly utilized as a research instrument to scrutinize nucleotide metabolism and regulation. It is reputed to have potential and promising therapeutic applications in treating viral diseases, including HIV and herpes simplex virus.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid involves the reaction of 5’-Adenylic acid with dichlorophosphonomethyl phosphonic acid under controlled conditions. The reaction typically requires the presence of a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets the required standards for research and therapeutic applications.
化学反应分析
Types of Reactions
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.
科学研究应用
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study nucleotide metabolism and regulation.
Biology: Investigated for its role in cellular processes and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications in treating viral diseases like HIV and herpes simplex virus.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
The compound acts as a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase. It also inhibits ATP-dependent reactions of oxidative phosphorylation. By replacing the oxygen atom bridging the beta to the gamma phosphate with a nitrogen atom, it mimics ATP and interferes with its normal function, thereby affecting various cellular processes .
相似化合物的比较
Similar Compounds
Adenosine 5’-phosphosulfate: An analog of ATP where the oxygen atom is replaced by sulfur.
Adenosine-5’-O-(beta,gamma-dichloromethylene)triphosphate: Another ATP analog with a similar structure.
Uniqueness
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid is unique due to its specific structural modifications, which allow it to act as a potent inhibitor of ATPase and interfere with ATP-dependent processes. This makes it particularly valuable in research and potential therapeutic applications.
属性
分子式 |
C11H16Cl2N5O10P3 |
|---|---|
分子量 |
542.10 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorophosphorylmethyl)phosphinic acid |
InChI |
InChI=1S/C11H16Cl2N5O10P3/c12-29(13,21)4-30(22,23)28-31(24,25)26-1-5-7(19)8(20)11(27-5)18-3-17-6-9(14)15-2-16-10(6)18/h2-3,5,7-8,11,19-20H,1,4H2,(H,22,23)(H,24,25)(H2,14,15,16)/t5-,7-,8-,11-/m1/s1 |
InChI 键 |
DJNJAAORCLIEJY-IOSLPCCCSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(Cl)Cl)O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(Cl)Cl)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)
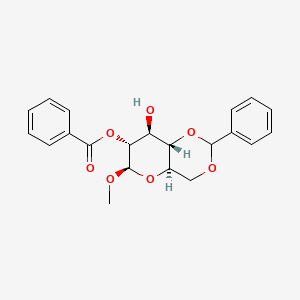

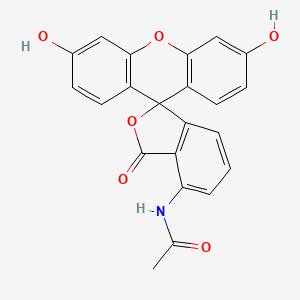
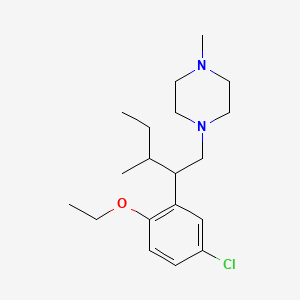
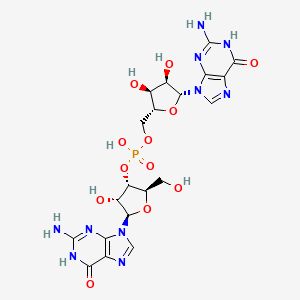
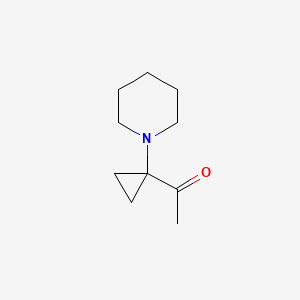
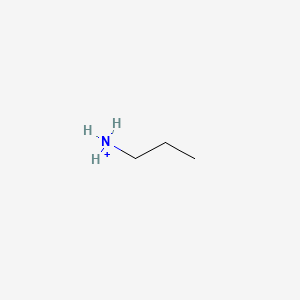

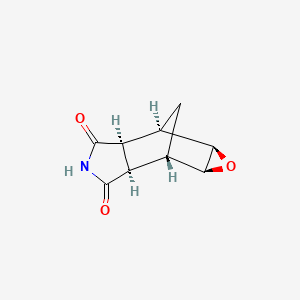
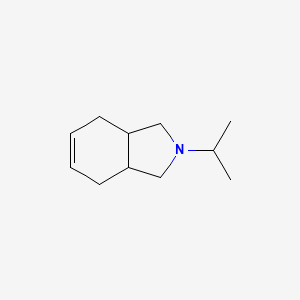
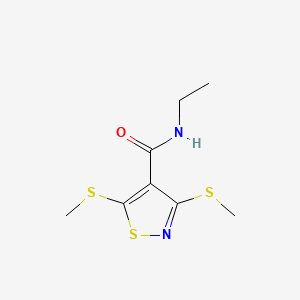
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
